

synthesis route to 4-(Piperidin-4-ylmethyl)pyridine dihydrochloride

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Compound of Interest

Compound Name: 4-(Piperidin-4-ylmethyl)pyridine
dihydrochloride

Cat. No.: B1369616

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An In-depth Technical Guide to the Synthesis of **4-(Piperidin-4-ylmethyl)pyridine Dihydrochloride**

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to **4-(Piperidin-4-ylmethyl)pyridine dihydrochloride**, a versatile heterocyclic building block of significant interest in pharmaceutical research and development. The document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the most prevalent synthetic pathways. It is intended for an audience of researchers, medicinal chemists, and process development professionals who require a deep, actionable understanding of the synthesis of this important intermediate. We will explore key methodologies, including direct catalytic hydrogenation and multi-step sequences from piperidone precursors, offering field-proven insights into optimizing these transformations.

Introduction and Significance

4-(Piperidin-4-ylmethyl)pyridine and its dihydrochloride salt are crucial intermediates in the synthesis of a wide array of bioactive molecules.^[1] The molecular scaffold, featuring both a piperidine and a pyridine ring linked by a methylene bridge, is a common motif in compounds targeting the central nervous system (CNS). The piperidine moiety often enhances receptor

binding and improves pharmacokinetic properties, while the pyridine ring serves as a versatile handle for further chemical modification.[2][3] Consequently, this compound is a key starting material for developing novel therapeutics, particularly for neurological disorders.[1]

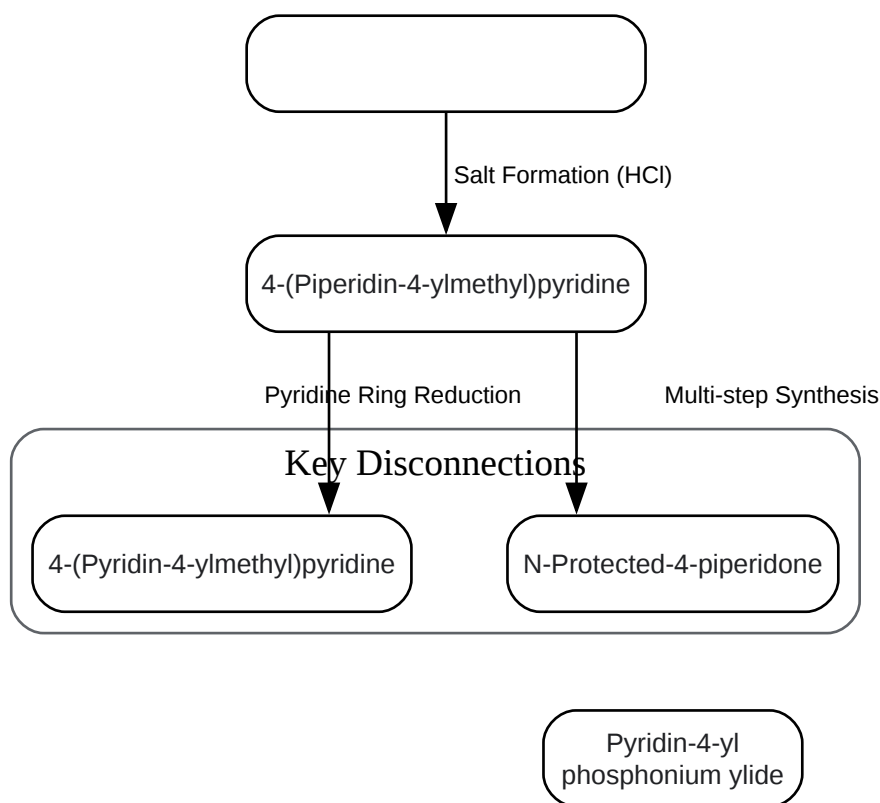
Physicochemical Properties

The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it ideal for laboratory use and subsequent reaction setups.

| Property | Value | Reference |
|--------------------|---|-----------|
| CAS Number | 1172465-66-5 | [1][4][5] |
| Molecular Formula | C ₁₁ H ₁₆ N ₂ · 2HCl | [1][4] |
| Molecular Weight | 249.18 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
| SMILES | C1CNCCC1CC2=CC=NC=C2. Cl.Cl | [4] |

Retrosynthetic Analysis and Key Strategies

The synthesis of 4-(Piperidin-4-ylmethyl)pyridine hinges on the construction of the saturated piperidine ring from an aromatic pyridine precursor. The most direct and industrially favored approach is the reduction of a pre-formed 4-(pyridin-4-ylmethyl)pyridine skeleton.



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Caption: Retrosynthetic analysis of the target compound.

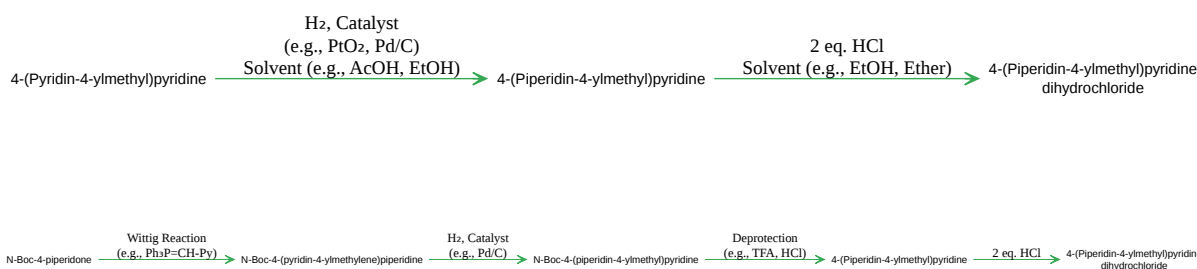
Two primary strategies emerge from this analysis:

- Route A: Direct Catalytic Hydrogenation. This is the most atom-economical approach, involving the direct reduction of the pyridine ring of 4-(pyridin-4-ylmethyl)pyridine.
- Route B: Synthesis from a Piperidone Core. This pathway involves building the exocyclic methylene-pyridine moiety onto a pre-existing N-protected 4-piperidone ring, followed by reduction and deprotection.

Synthesis Route A: Catalytic Hydrogenation of 4-(Pyridin-4-ylmethyl)pyridine

This is the most established and efficient method for large-scale production. The core of this process is the catalytic hydrogenation of the pyridine ring, a transformation that requires

breaking the aromaticity and is therefore typically performed under forcing conditions or with highly active catalysts.[6][7][8]



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